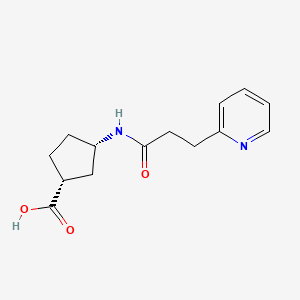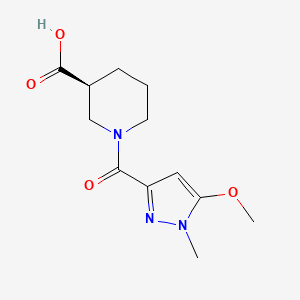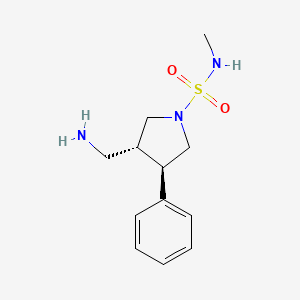![molecular formula C12H14FN3O B6645169 2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)
2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol, also known as EF-24, is a synthetic compound that has been gaining attention in the scientific community for its potential therapeutic properties. EF-24 belongs to the class of chalcones, which are compounds that have a flavonoid-like structure and are known for their anti-inflammatory, anti-cancer, and antioxidant properties.
Wirkmechanismus
2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol exerts its biological effects through various mechanisms. This compound has been shown to activate the p53 tumor suppressor pathway, which induces apoptosis in cancer cells. This compound also inhibits the NF-κB pathway, which is involved in inflammation and plays a role in cancer progression. This compound has been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in various cancers and plays a role in cancer cell survival and proliferation. This compound also inhibits the activity of AKT, a kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has antioxidant properties and has been shown to reduce oxidative stress in cells. This compound has anti-inflammatory properties and has been shown to reduce inflammation in various disease models. This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical step in cancer progression. This compound has been shown to reduce the expression of various genes involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol has several advantages for lab experiments. This compound is a synthetic compound, which allows for easy production and purification. This compound has been extensively studied, and its mechanism of action is well understood. This compound has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a promising therapeutic agent. However, this compound also has limitations for lab experiments. This compound has low solubility in water, which can make it difficult to work with in some experiments. This compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol has several potential future directions for research. This compound has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a promising therapeutic agent. This compound has been shown to inhibit the activity of various kinases and transcription factors, which make it a potential drug candidate for various diseases. Future research could focus on improving the solubility and pharmacokinetics of this compound to increase its effectiveness as a therapeutic agent. This compound could also be used in combination with other drugs to enhance its therapeutic effects. Finally, this compound could be used as a tool compound to study the role of various kinases and transcription factors in disease progression.
Synthesemethoden
The synthesis of 2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol involves the reaction of 4-fluorobenzaldehyde with ethylpyrazole in the presence of a base, followed by the reduction of the resulting chalcone with sodium borohydride. The final product is obtained after purification through column chromatography. The purity of this compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol has been studied extensively for its potential therapeutic properties in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound induces apoptosis, or programmed cell death, in cancer cells by activating the p53 tumor suppressor pathway. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and plays a role in cancer progression.
Eigenschaften
IUPAC Name |
2-[[(1-ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-2-16-6-5-12(15-16)14-8-9-7-10(13)3-4-11(9)17/h3-7,17H,2,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFGMUOIUACWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)NCC2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)




![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)

![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)



